5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, three phenyl groups, and a carboxamide group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Attachment of Phenyl Groups: The phenyl groups can be introduced through a series of substitution reactions, typically involving aryl halides and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Cyclization: Cyclization reactions may require specific catalysts or reagents, such as Lewis acids or transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with biological macromolecules are of interest in understanding cellular processes and developing new therapeutic agents.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazoles: These compounds share the chloromethyl group but have an isoxazole ring instead of a triazole ring.
Substituted Imidazoles: These compounds have a similar heterocyclic structure but with different nitrogen atom arrangements.
Cycloalkanes: While structurally different, cycloalkanes can undergo similar types of chemical reactions.
Uniqueness
5-(Chloromethyl)-N,N,4-triphenyl-4H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and the triazole ring structure
Properties
CAS No. |
109348-25-6 |
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Molecular Formula |
C22H17ClN4O |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
5-(chloromethyl)-N,N,4-triphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H17ClN4O/c23-16-20-24-25-21(27(20)19-14-8-3-9-15-19)22(28)26(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |
InChI Key |
LCVSVYXMEOAMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Origin of Product |
United States |
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